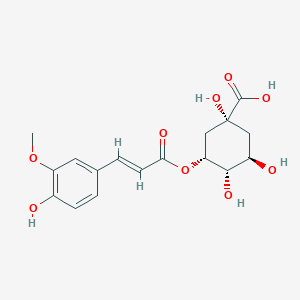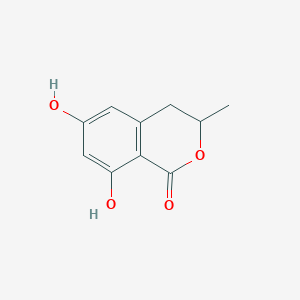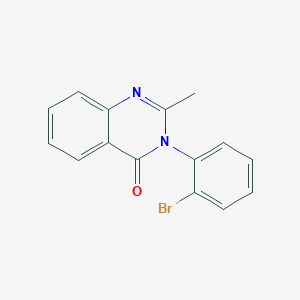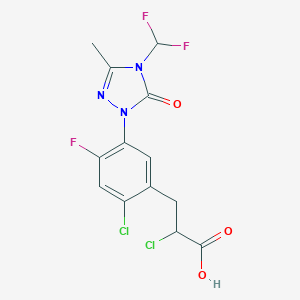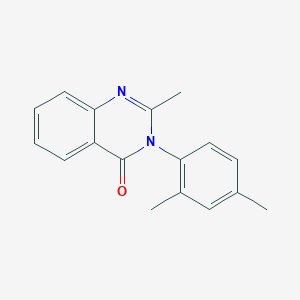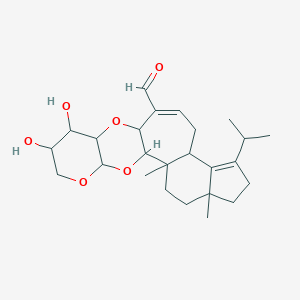
Erinacine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erinacine A is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathin diterpenoids and is the main representative of this compounds group . Erinacine A has an enhancing effect on nerve growth factor synthesis in vitro . It also increases catecholamine in the central nervous system of rats .
Synthesis Analysis
Erinacine A has been prepared by total synthesis . It is also isolated from the cultured mycelia of Hericium erinaceus .
Molecular Structure Analysis
Erinacine A has a molecular formula of C25H36O6 . Its average mass is 432.550 Da and its monoisotopic mass is 432.251190 Da .
Chemical Reactions Analysis
Erinacine A has demonstrated therapeutic efficacy in animal models of neurodegenerative disease, including Alzheimer’s and Parkinson’s disease . It has an enhancing effect on nerve growth factor synthesis in vitro .
Physical And Chemical Properties Analysis
Erinacine A has a density of 1.2±0.1 g/cm3 . Its boiling point is 610.8±55.0 °C at 760 mmHg . The vapour pressure is 0.0±4.0 mmHg at 25°C . The enthalpy of vaporization is 104.0±6.0 kJ/mol .
Applications De Recherche Scientifique
Neuroprotection
Erinacine B, found in Hericium erinaceus, has been shown to have neuroprotective properties . It is believed to enhance the production of neuroprotective bioactive metabolites . This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s .
Traumatic Brain Injury Treatment
Research has shown that Erinacine B can have a cerebral protective effect on traumatic brain injury (TBI) models . TBI often leads to cognitive, physical, and psychosocial impairments, resulting in neuroinflammation and the loss of cortical neurons . Erinacine B could potentially help in the recovery phase of such injuries .
Antioxidant Properties
Erinacine B has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Nutraceutical Development
Erinacine B is a key component in the development of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .
Mycelium Growth Promotion
Erinacine B has been found to promote the growth of mycelium in certain mushroom species . This could potentially be used in the cultivation of these mushrooms for commercial purposes .
Oligodendrocyte Maturation
Erinacine B has been found to promote oligodendrocyte maturation . Oligodendrocytes are a type of brain cell that play a key role in the functioning of the nervous system .
Mécanisme D'action
Target of Action
Erinacine B, like other erinacines, is a natural substance isolated from Hericium erinaceus . It belongs to the group of cyathane diterpenoids Erinacines, in general, are known for their potent stimulating activity for nerve growth factor (ngf) synthesis .
Mode of Action
The exact mechanisms of action of Erinacine B are still being elucidated . Erinacines are known to potentially cross the blood-brain barrier . They are believed to stimulate the synthesis of NGF , which is crucial for the growth, survival, and differentiation of neurons.
Biochemical Pathways
Erinacines, including Erinacine B, affect the NGF synthesis pathway . NGF is a neurotrophin that plays a critical role in the survival and maintenance of sympathetic and sensory neurons. By stimulating NGF synthesis, erinacines can promote neuronal health and function .
Result of Action
The stimulation of NGF synthesis by erinacines can have several molecular and cellular effects. It can promote the survival and function of neurons, which is beneficial for nerve and brain health . .
Action Environment
The action, efficacy, and stability of Erinacine B can be influenced by various environmental factors. For instance, the production of erinacines can be affected by the strain of Hericium erinaceus and the conditions of its cultivation
Safety and Hazards
Erinacine A-enriched Hericium erinaceus mycelia have demonstrated therapeutic efficacy in animal models of neurodegenerative disease . Despite promising results from animal models, there have been no reports on its toxicity after long-term consumption . Therefore, it is considered relatively safe for long-term use .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Erinacine B involves the condensation of two key intermediates, 2,6-dimethoxyphenol and 3-methyl-4-hydroxy-5-formylpyrazole, followed by a series of oxidation and reduction reactions.", "Starting Materials": [ "2,6-dimethoxyphenol", "3-methyl-4-hydroxy-5-formylpyrazole", "Acetic anhydride", "Sodium hydroxide", "Sodium chloride", "Hydrochloric acid", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite" ], "Reactions": [ "2,6-dimethoxyphenol is reacted with acetic anhydride and sodium acetate to form 2,6-dimethoxyacetophenone.", "3-methyl-4-hydroxy-5-formylpyrazole is reacted with sodium hydroxide to form 3-methyl-4-hydroxy-5-pyrazolone.", "2,6-dimethoxyacetophenone and 3-methyl-4-hydroxy-5-pyrazolone are condensed in the presence of sodium hydroxide to form 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde.", "The aldehyde group of 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde is reduced to a hydroxyl group using sodium borohydride.", "The resulting alcohol is oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reduced again using sodium borohydride to form Erinacine B.", "The final product is purified using sodium chloride and hydrochloric acid, followed by sodium metabisulfite." ] } | |
Numéro CAS |
156101-08-5 |
Nom du produit |
Erinacine A |
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |
Clé InChI |
LPPCHLAEVDUIIW-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |
SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
SMILES canonique |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
melting_point |
125-127°C |
Description physique |
Solid |
Synonymes |
(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?
A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]
Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?
A2: Researchers have successfully employed several key strategies:
- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []
- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]
- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []
Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?
A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




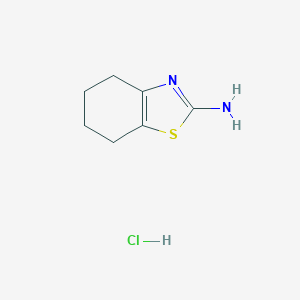
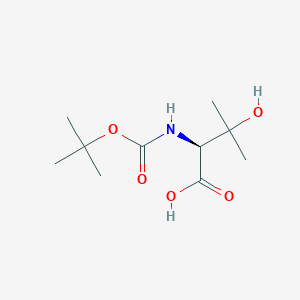
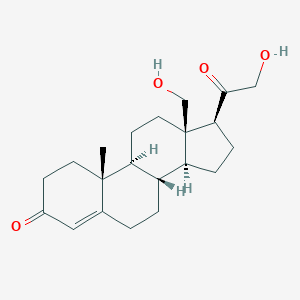

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)


